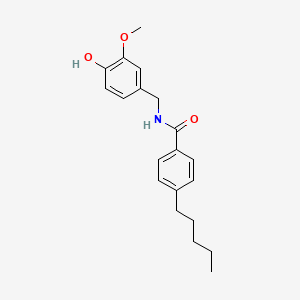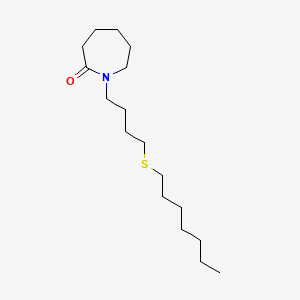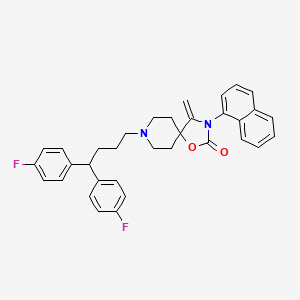
Einecs 301-997-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation methods for Einecs 301-997-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of solvents or catalysts that facilitate the reaction. The reaction conditions are optimized to ensure maximum yield and purity.
Industrial Production: Large-scale production methods involve the use of reactors and other industrial equipment to produce the compound in bulk. Quality control measures are implemented to ensure consistency and safety.
化学反応の分析
Einecs 301-997-8 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
科学的研究の応用
Einecs 301-997-8 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on biological systems. It may be used in assays to investigate its interaction with enzymes, proteins, and other biomolecules.
Medicine: The compound may have potential therapeutic applications. Research is conducted to explore its efficacy and safety in treating various medical conditions.
Industry: In industrial applications, the compound is used in the production of materials, chemicals, and other products. Its properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of Einecs 301-997-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound.
特性
CAS番号 |
94088-01-4 |
|---|---|
分子式 |
C16H25N3O6 |
分子量 |
355.39 g/mol |
IUPAC名 |
1-(2-ethoxybenzoyl)-3-methyldiaziridine-3-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H14N2O4.C4H11NO2/c1-3-18-9-7-5-4-6-8(9)10(15)14-12(2,13-14)11(16)17;6-3-1-5-2-4-7/h4-7,13H,3H2,1-2H3,(H,16,17);5-7H,1-4H2 |
InChIキー |
BGZPQUAWPUPLPM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N2C(N2)(C)C(=O)O.C(CO)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


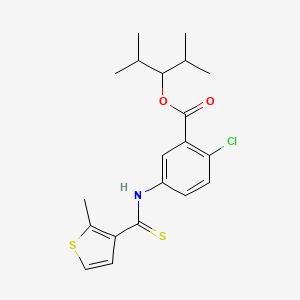
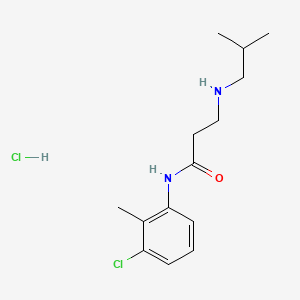
![2-[Bis(2-hydroxyethyl)amino]ethanol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid](/img/structure/B12704389.png)
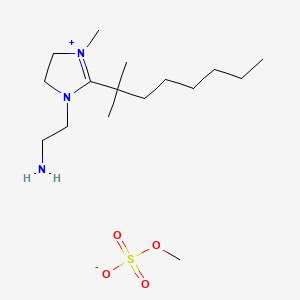
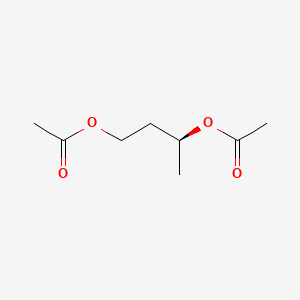
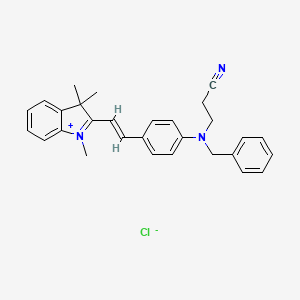
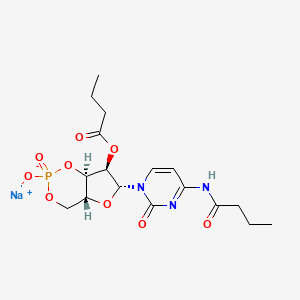
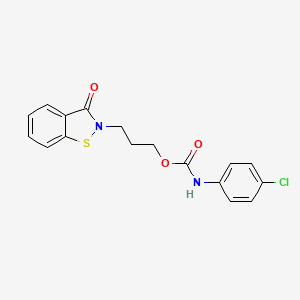
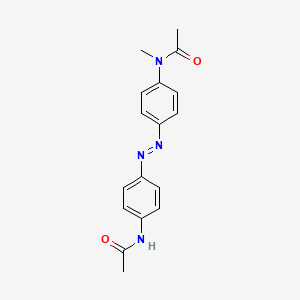
![[2-[[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]amino]-2-oxoethyl]trimethylammonium chloride](/img/structure/B12704427.png)
